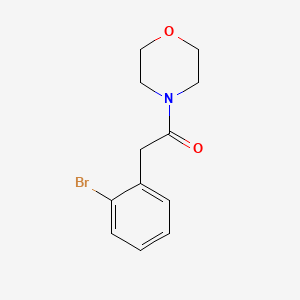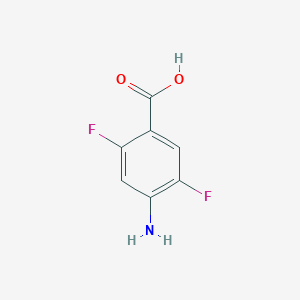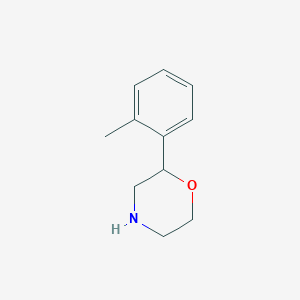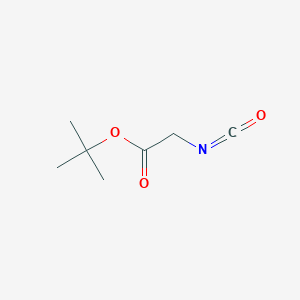
2-(2-Bromophenyl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-1-morpholinoethanone, commonly referred to as 2-Bromo-1-Morpholinoethanone, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 2-Bromo-1-Morpholinoethanone is a versatile compound that can be used in a wide range of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Key Intermediates in Drug Development
Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated and morpholino-containing compounds in the synthesis of pharmaceuticals. These studies often focus on developing practical synthesis methods for key intermediates used in manufacturing drugs like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This implies that 2-(2-Bromophenyl)-1-morpholinoethanone could serve a similar role in the synthesis of other pharmaceutical compounds, particularly those requiring bromophenyl and morpholino groups as intermediates (Qiu et al., 2009).
Molecular Chemistry and Organic Synthesis
The study of cuprous bis-phenanthroline compounds, which involve complex coordination chemistry, suggests that compounds like this compound could have applications in designing materials with specific electronic or photophysical properties. This could extend to the development of new materials for electronics or photonics, where the precise manipulation of molecular structures can lead to significant advancements (Scaltrito et al., 2000).
Antioxidant Activity and Health Applications
Research on antioxidants and their mechanisms provides a framework for studying the potential health applications of various compounds, including those containing morpholino groups. The detailed analysis of antioxidant assays suggests that this compound could be investigated for its antioxidant properties, which might have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Gene Function Studies
The use of morpholino oligos in inhibiting gene function highlights the potential for this compound and similar compounds in genetic research and therapy. These compounds could be used to study gene function or as part of therapeutic interventions to modulate gene expression in various diseases (Heasman, 2002).
Biomedical Applications
The development of phosphorus-containing polymers for biomedical applications, including drug delivery, suggests a potential research area for this compound. Compounds with similar structural features could be explored for their biocompatibility and utility in creating new biomaterials for medical use (Monge et al., 2011).
Safety and Hazards
Orientations Futures
The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “this compound” might also have interesting biological properties .
Mécanisme D'action
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon-carbon bond formation in organic synthesis.
Mode of Action
The mode of action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The lipophilicity and water solubility of similar bromophenyl compounds can influence their bioavailability .
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . Additionally, the stability and efficacy of the compound may be influenced by storage conditions, such as temperature and exposure to light .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNPAXLSQYBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608899 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76016-38-1 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)





